molecular formula C10H13NO2 B3058319 4-Pyridinepentanoic acid CAS No. 88940-70-9

4-Pyridinepentanoic acid

Cat. No.: B3058319
CAS No.: 88940-70-9
M. Wt: 179.22 g/mol
InChI Key: DFTPIBFPPYDWEC-UHFFFAOYSA-N
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Description

4-Pyridinepentanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinepentanoic acid can be achieved through several methods. One common approach involves the pyridine-catalyzed cyclofunctionalization of 4-pentenoic acid. This reaction typically uses PhSeX (X = Cl, Br) as the reagent and is conducted under pseudo-first order reaction conditions . The reaction rate is influenced by the type of catalyst used, with stronger bases promoting the reaction more efficiently .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not widely disclosed in the public domain.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinepentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the pyridine-catalyzed selenolactonization, which involves the formation of gamma-lactones .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenation reactions often use reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selenolactonization reaction yields gamma-lactones, which are key structural units in many biologically active molecules .

Scientific Research Applications

4-Pyridinepentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinepentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

4-Pyridinepentanoic acid can be compared with other pyridine derivatives, such as:

Properties

IUPAC Name

5-pyridin-4-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(13)4-2-1-3-9-5-7-11-8-6-9/h5-8H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPIBFPPYDWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457547
Record name 4-Pyridinepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88940-70-9
Record name 4-Pyridinepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Pyridinevaleric acid was prepared according to the procedure employed in the preparation of 3-pyridinevaleric acid. From 56.0 g of the hydrobromide salt of 3-(4-pyridyl)propyl bromide there was obtained 10.4 g (24%) of 4-pyridinevaleric acid, mp 195°-200° C. The analytical sample was obtained from isopropanol, mp 200°-201° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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